molecular formula C14H10FN3OS B11566240 3-fluoro-N-(5-methyl-2,1,3-benzothiadiazol-4-yl)benzamide

3-fluoro-N-(5-methyl-2,1,3-benzothiadiazol-4-yl)benzamide

Cat. No.: B11566240
M. Wt: 287.31 g/mol
InChI Key: GUJYVKZGHJDGOJ-UHFFFAOYSA-N
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Description

3-fluoro-N-(5-methyl-2,1,3-benzothiadiazol-4-yl)benzamide is an organic compound that belongs to the class of benzamides It features a benzamide core substituted with a fluoro group and a benzothiadiazole moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-fluoro-N-(5-methyl-2,1,3-benzothiadiazol-4-yl)benzamide typically involves the following steps:

    Formation of the Benzothiadiazole Core: The benzothiadiazole core can be synthesized through a cyclization reaction involving appropriate precursors such as o-phenylenediamine and sulfur sources.

    Introduction of the Fluoro Group: The fluoro group can be introduced via electrophilic fluorination using reagents like Selectfluor.

    Amide Bond Formation: The final step involves coupling the fluoro-substituted benzothiadiazole with a benzoyl chloride derivative under suitable conditions to form the benzamide linkage.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This can include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

3-fluoro-N-(5-methyl-2,1,3-benzothiadiazol-4-yl)benzamide can undergo various chemical reactions, including:

    Substitution Reactions: The fluoro group can be replaced by other nucleophiles under suitable conditions.

    Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives.

    Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling to form more complex structures.

Common Reagents and Conditions

    Electrophilic Fluorination: Selectfluor is commonly used for introducing the fluoro group.

    Coupling Reagents: Palladium catalysts are often used in coupling reactions.

    Oxidizing and Reducing Agents: Various oxidizing agents like potassium permanganate and reducing agents like lithium aluminum hydride can be used.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, substitution reactions can yield a variety of fluoro-substituted derivatives, while coupling reactions can produce complex biaryl compounds.

Scientific Research Applications

3-fluoro-N-(5-methyl-2,1,3-benzothiadiazol-4-yl)benzamide has several scientific research applications:

    Medicinal Chemistry: It can be used as a scaffold for designing new drugs with potential therapeutic effects.

    Materials Science: The compound can be incorporated into polymers and other materials to enhance their properties.

    Biological Studies: It can be used as a probe to study biological processes and interactions.

    Industrial Applications: The compound can be used in the synthesis of advanced materials and chemicals.

Mechanism of Action

The mechanism of action of 3-fluoro-N-(5-methyl-2,1,3-benzothiadiazol-4-yl)benzamide depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The benzothiadiazole moiety can engage in π-π interactions and hydrogen bonding, influencing the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to its specific substitution pattern, which can influence its chemical reactivity and biological activity. The presence of both the fluoro and benzothiadiazole groups can enhance its stability and binding properties, making it a valuable compound for various applications.

Properties

Molecular Formula

C14H10FN3OS

Molecular Weight

287.31 g/mol

IUPAC Name

3-fluoro-N-(5-methyl-2,1,3-benzothiadiazol-4-yl)benzamide

InChI

InChI=1S/C14H10FN3OS/c1-8-5-6-11-13(18-20-17-11)12(8)16-14(19)9-3-2-4-10(15)7-9/h2-7H,1H3,(H,16,19)

InChI Key

GUJYVKZGHJDGOJ-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C2=NSN=C2C=C1)NC(=O)C3=CC(=CC=C3)F

Origin of Product

United States

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